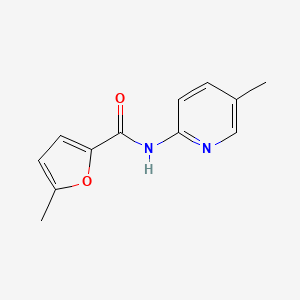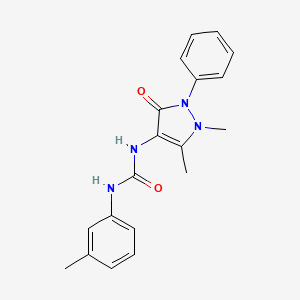
N-(2,5-dichlorophenyl)-3-methyl-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichlorophenyl)-3-methyl-4-nitrobenzamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is a member of the phenylacetic acid derivative class of NSAIDs and is available in various forms such as tablets, capsules, injections, and gels.
Mecanismo De Acción
Diclofenac works by inhibiting the activity of the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are involved in the production of prostaglandins. Prostaglandins are responsible for inflammation, pain, and fever. By inhibiting the activity of these enzymes, N-(2,5-dichlorophenyl)-3-methyl-4-nitrobenzamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of cytokines and chemokines, which are involved in inflammation and immune response. It also inhibits the production of reactive oxygen species (ROS), which are involved in oxidative stress and tissue damage. Diclofenac has been shown to have analgesic effects by reducing the sensitivity of nociceptors, which are responsible for pain sensation. It also has antipyretic effects by reducing the production of prostaglandins in the hypothalamus, which are responsible for fever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclofenac has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a well-established mechanism of action and has been extensively studied, making it a reliable tool for research. However, N-(2,5-dichlorophenyl)-3-methyl-4-nitrobenzamide has some limitations for lab experiments. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain consistent levels in the body. It also has potential side effects such as gastrointestinal bleeding and renal toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for N-(2,5-dichlorophenyl)-3-methyl-4-nitrobenzamide research. One area of interest is the development of new formulations that can improve its bioavailability and reduce its potential side effects. Another area of interest is the investigation of its potential in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, there is a need for further studies to elucidate the mechanisms underlying its anti-inflammatory, analgesic, and antipyretic effects. Finally, there is a need for studies to investigate the potential of N-(2,5-dichlorophenyl)-3-methyl-4-nitrobenzamide in combination with other drugs for the treatment of various conditions.
Métodos De Síntesis
Diclofenac can be synthesized by the reaction of 2,5-dichloroaniline with 3-methyl-4-nitrobenzoic acid in the presence of thionyl chloride and triethylamine. The resulting product is then treated with ammonia to produce N-(2,5-dichlorophenyl)-3-methyl-4-nitrobenzamide. The synthesis of N-(2,5-dichlorophenyl)-3-methyl-4-nitrobenzamide has been extensively studied and optimized for industrial-scale production.
Aplicaciones Científicas De Investigación
Diclofenac has been widely studied for its anti-inflammatory, analgesic, and antipyretic properties. It is used to treat various conditions such as rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and menstrual cramps. Diclofenac has also been shown to have potential in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has been studied for its anti-tumor effects and its ability to inhibit the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2,5-dichlorophenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-6-9(2-5-13(8)18(20)21)14(19)17-12-7-10(15)3-4-11(12)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCWNDRVOJEVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-3-methyl-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B5730583.png)

![4-chloro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5730596.png)

![(4-{7-[2-(dimethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}phenyl)dimethylamine](/img/structure/B5730606.png)
![N-(2,3-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5730614.png)
![(3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine](/img/structure/B5730627.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730634.png)
![5-{[1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5730638.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5730645.png)


![N-(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5730668.png)